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molecular formula C12H16O3 B8367575 3,7-Dimethyl-6-hydroxy-8-methoxyisochroman

3,7-Dimethyl-6-hydroxy-8-methoxyisochroman

Cat. No. B8367575
M. Wt: 208.25 g/mol
InChI Key: KWIKQUSBJBIMAY-UHFFFAOYSA-N
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Patent
US05922889

Procedure details

A method for synthesizing isochromans comprising reacting 3,7-dimethyl-6,8-dimethoxyisochroman with sodium ethyl thiolate or hydride reagents in DMF to produce 3,7-dimethyl-6-hydroxy-8-methoxyisochroman.
[Compound]
Name
isochromans
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,7-dimethyl-6,8-dimethoxyisochroman
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
sodium ethyl thiolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:11][C:10]2[C:5](=[C:6]([O:15][CH3:16])[C:7]([CH3:14])=[C:8]([O:12]C)[CH:9]=2)[CH2:4][O:3]1.[H-]>CN(C=O)C>[CH3:1][CH:2]1[CH2:11][C:10]2[C:5](=[C:6]([O:15][CH3:16])[C:7]([CH3:14])=[C:8]([OH:12])[CH:9]=2)[CH2:4][O:3]1

Inputs

Step One
Name
isochromans
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
3,7-dimethyl-6,8-dimethoxyisochroman
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1OCC2=C(C(=C(C=C2C1)OC)C)OC
Step Three
Name
sodium ethyl thiolate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1OCC2=C(C(=C(C=C2C1)O)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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